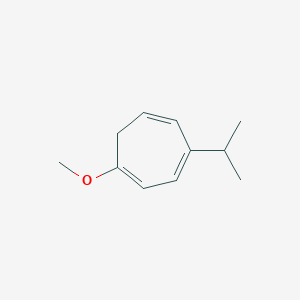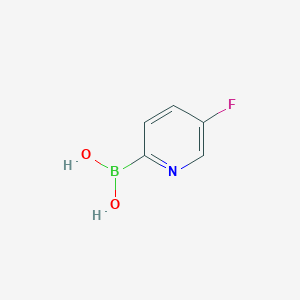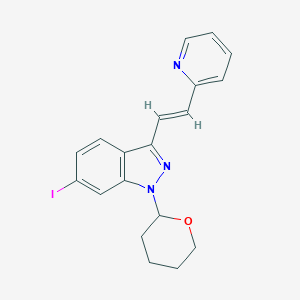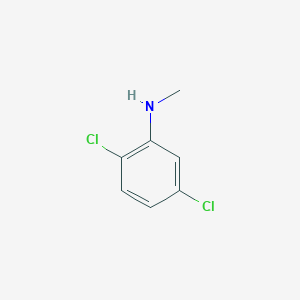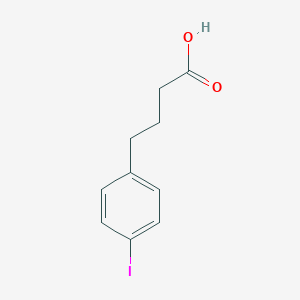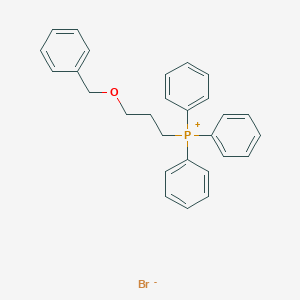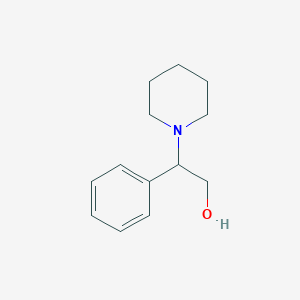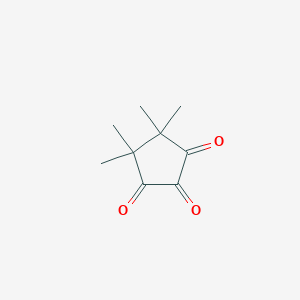
1,2,3 Cyclopentanetrione,4,4,5,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3 Cyclopentanetrione,4,4,5,5-tetramethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Meldrum's acid and has a molecular formula of C8H10O4. Meldrum's acid is a versatile building block in organic synthesis and is widely used in the preparation of various organic compounds.
Wirkmechanismus
Meldrum's acid acts as a nucleophile in organic reactions, and its reactivity is attributed to the presence of two carbonyl groups in its structure. The acid catalyzed dehydration of Meldrum's acid results in the formation of an enol, which can undergo various reactions such as aldol condensation, Michael addition, and acylation.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Meldrum's acid. However, it has been reported that Meldrum's acid can inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
Meldrum's acid is a versatile reagent in organic synthesis and has several advantages over other reagents. It is stable and easy to handle, and its reactions are generally high yielding. However, Meldrum's acid is sensitive to moisture and air, and its use requires careful handling and storage.
List of
Zukünftige Richtungen
1. Development of new synthetic methods using Meldrum's acid as a building block.
2. Investigation of the potential biological activity of Meldrum's acid and its derivatives.
3. Study of the mechanism of Meldrum's acid-catalyzed reactions.
4. Development of new applications of Meldrum's acid in materials science.
5. Synthesis of new pharmaceutical compounds using Meldrum's acid as a starting material.
6. Investigation of the reactivity of Meldrum's acid with different nucleophiles and electrophiles.
7. Development of new methods for the purification of Meldrum's acid and its derivatives.
8. Study of the stability of Meldrum's acid under different conditions.
9. Investigation of the potential use of Meldrum's acid in green chemistry.
10. Synthesis of new natural products using Meldrum's acid as a building block.
Conclusion
In conclusion, Meldrum's acid is a versatile reagent in organic synthesis and has several potential applications in scientific research. Its unique properties and reactivity make it a valuable building block for the synthesis of various organic compounds. Further research is needed to explore its potential applications in materials science, pharmaceuticals, and green chemistry.
Synthesemethoden
Meldrum's acid can be synthesized through the reaction of malonic acid and acetone in the presence of acid catalysts such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate compound, which undergoes dehydration to form Meldrum's acid. The synthesis of Meldrum's acid is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Meldrum's acid has been extensively studied for its potential applications in organic synthesis. It is a useful reagent for the preparation of various organic compounds, including ketones, esters, and amides. Meldrum's acid has also been used in the synthesis of natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
1889-98-1 |
|---|---|
Produktname |
1,2,3 Cyclopentanetrione,4,4,5,5-tetramethyl- |
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
4,4,5,5-tetramethylcyclopentane-1,2,3-trione |
InChI |
InChI=1S/C9H12O3/c1-8(2)6(11)5(10)7(12)9(8,3)4/h1-4H3 |
InChI-Schlüssel |
BXWXMHNZDGGRGX-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)C(=O)C(=O)C1(C)C)C |
Kanonische SMILES |
CC1(C(=O)C(=O)C(=O)C1(C)C)C |
Andere CAS-Nummern |
1889-98-1 |
Synonyme |
4,4,5,5-tetramethylcyclopentane-1,2,3-trione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



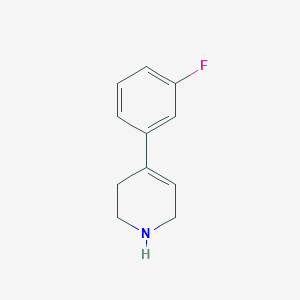
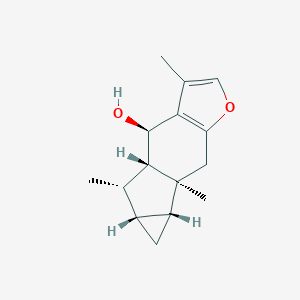
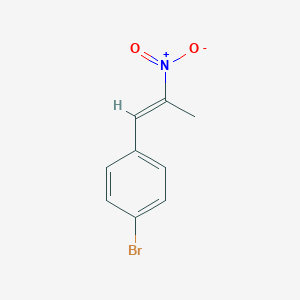
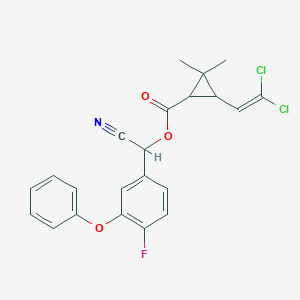
![4-Chloropyrido[3,4-d]pyrimidine](/img/structure/B156109.png)
